molecular formula C14H19NO5 B14776134 2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid

2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid

Katalognummer: B14776134
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: PSFAENHDIYWHKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid is an organic compound with a complex structure that includes a hydroxyl group, a phenylmethoxycarbonylamino group, and a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group, followed by the introduction of the phenylmethoxycarbonyl group. The hydroxyl group is then introduced through a hydroxylation reaction. The final step involves the formation of the hexanoic acid backbone through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxycarbonylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The hexanoic acid backbone provides structural stability and facilitates the compound’s incorporation into larger molecular assemblies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid: This compound has a similar structure but with a shorter carbon chain.

    3-Hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid: Another similar compound with a different arrangement of functional groups.

Uniqueness

2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain

Eigenschaften

Molekularformel

C14H19NO5

Molekulargewicht

281.30 g/mol

IUPAC-Name

2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H19NO5/c1-2-6-11(12(16)13(17)18)15-14(19)20-9-10-7-4-3-5-8-10/h3-5,7-8,11-12,16H,2,6,9H2,1H3,(H,15,19)(H,17,18)

InChI-Schlüssel

PSFAENHDIYWHKP-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.